LSD1 Inhibitory Potency of the 5‑Arylidene Barbiturate Chemotype: Class‑Level Benchmark and the Structural Gap for 477856-89-6
The closest published analogues of 477856-89-6 belong to the 5‑arylidene barbiturate series characterised by Xu et al. (2018) [1]. Compound 12a (5‑(1H‑indol‑2‑ylmethylene)‑1‑(4‑methylphenyl)pyrimidine‑2,4,6(1H,3H,5H)‑trione) exhibited an LSD1 IC₅₀ of 0.41 μM and >100‑fold selectivity over MAO‑A and MAO‑B in recombinant enzyme assays. In contrast, the structurally simpler 1‑(4‑bromophenyl)‑1,3‑diazinane‑2,4,6‑trione (CAS 251468‑84‑5) was used predominantly as a synthetic intermediate and shows no reported LSD1 activity in the same study [1]. No LSD1 IC₅₀, no MAO selectivity data, and no cellular differentiation readout (NB4 cell CD11b expression) have been reported for 477856-89-6 in any peer‑reviewed source accessible to this guide. Therefore, the quantitative gap between the proven tool compound 12a and 477856-89-6 remains undefined.
| Evidence Dimension | LSD1 recombinant enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not reported in any peer-reviewed or patent source accessible to this guide. |
| Comparator Or Baseline | Compound 12a: IC₅₀ = 0.41 μM (Xu et al., 2018); 1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione: no LSD1 activity reported. |
| Quantified Difference | Cannot be calculated – target compound data absent. |
| Conditions | Recombinant LSD1 enzyme assay; MAO‑A/MAO‑B counter‑screens (Xu et al., 2018). |
Why This Matters
Without head‑to‑head potency data, a procurer cannot determine whether 477856-89-6 will perform as an LSD1 chemical probe, a negative control, or an inactive analogue, which directly affects assay design and budget allocation.
- [1] Xu, S.; et al. Optimization of 5‑arylidene barbiturates as potent, selective, reversible LSD1 inhibitors for the treatment of acute promyelocytic leukemia. Bioorg. Med. Chem. 2018, 26, 4871–4880. DOI: 10.1016/j.bmc.2018.08.026. View Source
